An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(DI-tert-butylphosphino)ethane
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(DI-tert-butylphosphino)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(di-tert-butylphosphino)ethane, often abbreviated as dtbpe, is a bidentate phosphine ligand of significant interest in the fields of organometallic chemistry and catalysis. Its bulky di-tert-butylphosphino groups and the flexible ethane backbone bestow unique steric and electronic properties upon its metal complexes, influencing their stability, reactivity, and selectivity. This technical guide provides a comprehensive overview of the core physicochemical properties of dtbpe, details relevant experimental protocols for characterization, and visualizes key concepts for enhanced understanding.
Core Physicochemical Properties
The fundamental physicochemical properties of 1,2-Bis(di-tert-butylphosphino)ethane are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to the compound's reactivity and handling challenges.
| Property | Value | Source |
| Molecular Formula | C18H40P2 | [1][2][3] |
| Molar Mass | 318.46 g/mol | [1][2][3] |
| Melting Point | Not available | [2] |
| Boiling Point | 361.2 ± 25.0 °C (Predicted) | [2] |
| Solubility | Not available | [2] |
| Density | Not available | [2] |
| Appearance | White solid | Inferred from related compounds |
| XLogP3 | 3.6 | [3] |
Stability and Reactivity
1,2-Bis(di-tert-butylphosphino)ethane is a chemically stable compound under standard ambient conditions (room temperature) and in the absence of air. However, as a phosphine, it is susceptible to oxidation and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is known to react violently with strong oxidizing agents. The bulky tert-butyl groups provide significant steric shielding to the phosphorus atoms, which can enhance the stability of its metal complexes.
Experimental Protocols
The characterization of phosphine ligands like dtbpe often involves indirect methods that probe their electronic and steric properties upon coordination to a metal center.
Determination of Electron-Donating Strength (Tolman Electronic Parameter)
A common experimental method to quantify the electron-donating strength of a phosphine ligand is through infrared (IR) spectroscopy of its transition metal carbonyl complexes. The Tolman Electronic Parameter (TEP) is a widely accepted measure.
Methodology:
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Synthesis of a Metal Carbonyl Complex: A suitable metal carbonyl complex, such as Ni(CO)4 or Mo(CO)6, is reacted with the phosphine ligand (dtbpe) to substitute one or more CO ligands. For a bidentate ligand like dtbpe, a complex of the type M(CO)4(dtbpe) would be targeted.
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IR Spectroscopy: The stretching frequency of the remaining carbonyl (C≡O) ligands in the resulting complex is measured using Fourier-transform infrared (FT-IR) spectroscopy.
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Data Analysis: The C≡O stretching frequency (ν(CO)) is inversely proportional to the electron-donating ability of the phosphine ligand. A more electron-donating phosphine increases the electron density on the metal center, which in turn increases the extent of π-backbonding from the metal to the π* orbitals of the CO ligands. This weakens the C≡O bond and lowers its stretching frequency. By comparing the ν(CO) of the dtbpe complex to those of a series of standard phosphine ligands, its TEP can be determined.[4][5][6]
Computational Determination of Molecular Electrostatic Potential (MESP)
Computational chemistry provides a powerful tool for characterizing the electronic properties of phosphine ligands without the need for synthesis and spectroscopic analysis of their metal complexes.
Methodology:
-
In Silico Modeling: The 3D structure of the 1,2-bis(di-tert-butylphosphino)ethane molecule is built using molecular modeling software.
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Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are performed to optimize the geometry of the molecule and to calculate its electronic properties.
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MESP Calculation: The molecular electrostatic potential (MESP) is calculated and mapped onto the electron density surface of the molecule. The MESP provides a visual representation of the charge distribution.
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Analysis: The value of the MESP at the phosphorus lone pair (Vmin) is a quantitative measure of the ligand's electron-donating ability. A more negative Vmin indicates a stronger electron donor.[5][7]
Visualizing Ligand Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a novel phosphine ligand like 1,2-bis(di-tert-butylphosphino)ethane, combining both experimental and computational approaches.
Caption: Workflow for the characterization of 1,2-bis(di-tert-butylphosphino)ethane.
Applications in Catalysis and Coordination Chemistry
1,2-Bis(di-tert-butylphosphino)ethane is primarily utilized as a bidentate ligand in coordination chemistry and homogeneous catalysis.[2] Its bulky and electron-rich nature makes it an effective ligand for stabilizing metal complexes, which can then be used to catalyze a variety of chemical transformations. These include:
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Asymmetric Hydrogenation: The chiral environment created by dtbpe complexes can be used to selectively produce one enantiomer of a chiral molecule.
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Cross-Coupling Reactions: It is employed in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
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C-H Activation: The electron-rich metal centers stabilized by dtbpe can facilitate the challenging cleavage and functionalization of carbon-hydrogen bonds.[2]
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Nanoparticle Synthesis: It can act as a stabilizer in the synthesis of nanoparticles, controlling their size, shape, and dispersity.[2]
The steric bulk of the tert-butyl groups plays a crucial role in creating a coordinatively unsaturated environment around the metal center, which is often a prerequisite for catalytic activity. The electron-donating nature of the phosphine groups enhances the reactivity of the metal center in many catalytic cycles.
Conclusion
1,2-Bis(di-tert-butylphosphino)ethane is a valuable ligand in modern chemistry, offering a unique combination of steric bulk and electron-donating properties. While some of its fundamental physicochemical properties are not yet experimentally well-documented, its behavior and utility as a ligand are well-established. The experimental and computational protocols outlined in this guide provide a framework for the further characterization of this and other phosphine ligands, which will undoubtedly continue to be a fruitful area of research for the development of new and improved catalysts.
References
- 1. chembk.com [chembk.com]
- 2. sciencei.lookchem.com [sciencei.lookchem.com]
- 3. 1,2-Bis(DI-tert-butylphosphino)ethane | C18H40P2 | CID 534762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the Electron-Donating Strength of Phosphine Ligands | Semantic Scholar [semanticscholar.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
